Intepirdine was initially explored as a treatment for Alzheimer's disease (AD). It acts by antagonizing the 5-HT6 receptor, a protein in the brain linked to memory and cognition. Studies in animal models showed promise, with Intepirdine improving memory function and reducing markers of neurodegeneration []. However, phase 2 clinical trials in humans failed to demonstrate significant cognitive benefits, although the drug appeared safe and well-tolerated [].
Research has also explored Intepirdine for other neurological conditions. Preclinical studies suggest potential benefits in:
Acute Toxic